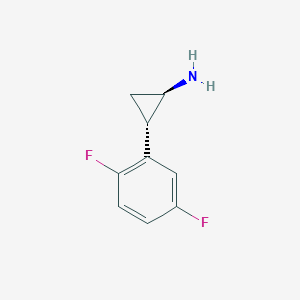

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Description

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9F2N/c10-5-1-2-8(11)6(3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1 |

InChI Key |

GKCSCAZEVIMQGV-IONNQARKSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F |

Canonical SMILES |

C1C(C1N)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Technical Guide & Impurity Profile (Ticagrelor Impurity 274)[1]

Executive Summary

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a positional isomer of the key intermediate used in the synthesis of Ticagrelor (Brilinta), a P2Y12 platelet inhibitor.[1] Designated as Ticagrelor Impurity 274 , this compound shares the core cyclopropylamine pharmacophore but features a 2,5-difluoro substitution pattern on the phenyl ring, distinct from the 3,4-difluoro pattern of the active drug.[1]

Understanding the chemical properties and synthesis of this isomer is critical for two reasons:

-

Impurity Control: It typically arises from regioisomeric impurities (2,5-difluorobenzaldehyde) in the starting material, necessitating rigorous rejection strategies during CMC (Chemistry, Manufacturing, and Controls).[1]

-

SAR Exploration: As a structural analog, it offers a probe for steric and electronic tolerance within the P2Y12 binding pocket.[1]

Physicochemical Profile

The 2,5-substitution pattern alters the electronic environment of the phenyl ring compared to the 3,4-isomer, influencing both lipophilicity and metabolic susceptibility.[1]

| Property | Value / Description | Context |

| CAS Number | 1157692-93-7 | Specific to the trans isomer (racemic or unspecified).[2][3] |

| Molecular Formula | C₉H₉F₂N | Isomeric with Ticagrelor intermediate.[4] |

| Molecular Weight | 169.17 g/mol | Identical to target intermediate. |

| LogP (Predicted) | ~1.4 - 1.6 | Slightly more lipophilic than the 3,4-isomer due to symmetry reduction.[1] |

| pKa (Base) | ~9.2 (Estimated) | Typical for cyclopropylamines; forms stable salts (HCl, L-tartrate).[1] |

| H-Bond Donors/Acceptors | 1 / 3 | Primary amine (donor); N + 2F (acceptors).[1] |

| Stereochemistry | Trans (1R,2S / 1S,2R) | The trans configuration is thermodynamically favored over cis. |

Synthetic Pathway & Formation Mechanism[5][6][7][8]

The synthesis of the 2,5-isomer mirrors the route for the 3,4-isomer but originates from 2,5-difluorobenzaldehyde .[1] This parallel chemistry explains why it is a persistent impurity; it survives the standard reaction conditions of Knoevenagel condensation, cyclopropanation, and Curtius rearrangement.[1]

Core Synthetic Workflow

The following Graphviz diagram illustrates the formation pathway, highlighting the divergence from the aldehyde starting material.

Caption: Synthetic trajectory of Impurity 274. The pathway is chemically equivalent to the Ticagrelor intermediate route, making separation difficult without crystallization or chiral resolution.[1]

Detailed Experimental Protocol (Synthesis of Racemic Trans-Isomer)

Note: This protocol is adapted from standard methodologies for the 3,4-isomer [1, 2] but applied to the 2,5-analog.

Step 1: Knoevenagel Condensation [1]

-

Reagents: Charge 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) into a reactor.

-

Catalysis: Add piperidine (0.1 eq) and heat to 80–85°C for 4–6 hours.

-

Workup: Cool to room temperature. Pour into ice-cold HCl (aq) to precipitate the trans-3-(2,5-difluorophenyl)acrylic acid.[1] Filter and dry.

Step 2: Cyclopropanation (Corey-Chaykovsky)

-

Esterification: Convert the acrylic acid to the ethyl ester using SOCl₂ in ethanol (Reflux, 2h).

-

Ylide Formation: In a separate vessel, mix trimethylsulfoxonium iodide (1.2 eq) and NaH (1.2 eq) in dry DMSO. Stir at RT until H₂ evolution ceases (formation of dimethylsulfoxonium methylide).

-

Addition: Add the acrylic ester dropwise to the ylide solution at 0°C.

-

Reaction: Allow to warm to RT and stir for 16 hours. The reaction is stereoselective for the trans-isomer.

-

Quench: Pour into water and extract with Ethyl Acetate.

Step 3: Curtius Rearrangement to Amine

-

Hydrolysis: Saponify the ester with LiOH in THF/Water to get the cyclopropanecarboxylic acid.

-

Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at 0°C.

-

Rearrangement: Heat the toluene solution to 90°C. Evolution of N₂ gas indicates isocyanate formation.

-

Hydrolysis: Add HCl (aq) and reflux to hydrolyze the isocyanate to the amine hydrochloride salt.

-

Isolation: Basify with NaOH and extract the free amine.

Analytical Distinction: The Fluorine Signature[1]

Distinguishing the 2,5-isomer (Impurity 274) from the 3,4-isomer (Ticagrelor intermediate) is best achieved using 19F NMR spectroscopy.[1] The coupling patterns provide a definitive fingerprint.

19F NMR Diagnostic Logic

-

3,4-Difluoro (Target): The fluorine atoms are ortho to each other.[1]

-

2,5-Difluoro (Impurity): The fluorine atoms are para to each other relative to the ring carbons (1,4-relationship).[1]

| Feature | 3,4-Difluoro (Ticagrelor) | 2,5-Difluoro (Impurity) |

| F-F Coupling ( | ~20 Hz (Strong) | < 2 Hz (Weak/None) |

| 1H NMR (Aromatic) | 3 protons (complex multiplet) | 3 protons (distinct splitting due to symmetry) |

| Retention Time (HPLC) | Standard | Typically elutes after the 3,4-isomer on C18 columns due to higher lipophilicity.[1] |

Resolution and Purification

If the 2,5-isomer is present as a racemic mixture, it can be resolved using L-Tartaric acid , similar to the 3,4-isomer.[1]

Protocol:

-

Dissolve racemic amine in Methanol/Water (10:1).[1]

-

Add L-Tartaric acid (1.0 eq).

-

Heat to clear solution, then cool slowly to 0°C.

-

The diastereomeric salt of the (1R,2S)-amine typically crystallizes.[1][5] Note: For the 2,5-isomer, solubility profiles may differ; screening of Ethanol vs. Methanol is recommended.[1]

Safety and Handling

-

Hazards: The compound is a primary amine and fluorinated aromatic. It causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Stability: The cyclopropane ring is strained but chemically stable under basic and neutral conditions.[1] Avoid strong Lewis acids which may trigger ring-opening.

-

Storage: Store as the HCl or Tartrate salt at 2–8°C under inert atmosphere (Argon) to prevent oxidation or carbamate formation with atmospheric CO₂.

References

-

Biocatalytic Synthesis: Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC.[1] Available at: [Link]

-

Synthetic Methodology: Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.[1] Available at: [Link]

-

Chemical Identity: 2-(2,5-Difluorophenyl)cyclopropan-1-amine (Compound Summary). PubChem.[1][4][6][7][8] Available at: [Link][1]

-

Impurity Context: Ticagrelor Impurity 274 Data Sheet. Unigent.[1] Available at: [Link][1]

Sources

- 1. CAS 220352-38-5: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan… [cymitquimica.com]

- 2. US20180099919A1 - Process for the preparation of (1r,3r)- and (1s,3s)-2,2-dihalo-3-(substituted phenyl)cyclopropanecarboxylic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2,5-Difluorophenyl)cyclopropan-1-amine | C9H9F2N | CID 43810315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. 2,5-Difluorobenzaldehyde | C7H4F2O | CID 137663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Difluorobenzaldehyde 98 2646-90-4 [sigmaaldrich.com]

- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and stereochemistry of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Abstract

The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, prized for the unique conformational and electronic properties it imparts upon bioactive molecules.[1] When combined with a difluorophenyl group, as in trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, it becomes a critical building block for advanced pharmaceutical agents. This guide provides a comprehensive analysis of the molecule's intricate three-dimensional structure, stereochemical identity, and conformational behavior. We will explore the definitive analytical techniques used for its characterization, outline robust synthetic strategies that ensure stereocontrol, and discuss the profound implications of its structure on its function in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, field-proven understanding of this important molecular entity.

Foundational Molecular Architecture

The structure of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a precise assembly of three key components, each contributing distinct properties to the whole:

-

The Cyclopropane Ring: This three-membered carbocycle is the molecule's cornerstone. Its significant ring strain results in C-C bonds with increased p-orbital character, making it electronically similar to an alkene in some respects.[2] More importantly, the cyclopropane ring is conformationally rigid, locking its substituents into well-defined spatial orientations. This rigidity is a highly sought-after trait in drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[3]

-

The 2,5-Difluorophenyl Group: The aromatic ring provides a scaffold for crucial intermolecular interactions such as π-stacking. The two fluorine atoms are not mere decorations; they serve critical functions. Fluorine's high electronegativity can modulate the pKa of the nearby amine group and alter the electronic character of the phenyl ring.[4] Furthermore, substituting hydrogen with fluorine is a common strategy to block metabolic oxidation at those positions, thereby improving the pharmacokinetic profile of a drug candidate.[3]

-

The Primary Amine (NH₂): As a primary amine, this group is a key hydrogen bond donor and can be protonated at physiological pH to form a positively charged ammonium ion. This charge is often essential for forming strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in the active site of a target protein.

The Critical Dimension: Stereochemistry and Conformational Dynamics

The term "trans" in the molecule's name is a crucial stereochemical descriptor. In 1,2-disubstituted cyclopropanes, "trans" indicates that the phenyl and amine groups reside on opposite faces of the three-membered ring. This seemingly simple arrangement has profound stereochemical consequences.

Enantiomers: The Mirror Image Reality

Because the trans configuration eliminates the plane of symmetry that exists in the corresponding cis isomer, trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is chiral. It exists as a pair of non-superimposable mirror images known as enantiomers.[5]

-

(1R, 2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine

-

(1S, 2R)-2-(2,5-difluorophenyl)cyclopropan-1-amine

It is a fundamental principle of pharmacology that enantiomers can have drastically different biological activities, as the stereocenters dictate the precise three-dimensional arrangement required for interaction with chiral biological targets like enzymes and receptors. A notable analog, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, underscoring the importance of accessing specific enantiomers.[3][6]

Caption: Stereochemical relationship of the trans enantiomers.

Conformational Preferences

While the cyclopropane ring itself is rigid, rotation can occur around the single bond connecting the phenyl ring to the cyclopropane (the C-C bond). The molecule will preferentially adopt conformations that minimize steric and electronic repulsion.[7] The most stable conformations will seek to minimize steric hindrance between the ortho-fluorine on the phenyl ring and the protons on the cyclopropane ring.[8] Computational studies on similar phenylcyclopropylamines show that stereoelectronic effects, such as hyperconjugation between the cyclopropane bonds and the phenyl ring's π-system, also play a role in determining the most stable rotational isomer.[4]

Definitive Structural Elucidation: Analytical Methodologies

Unambiguously determining the structure and stereochemistry of this molecule requires a multi-pronged analytical approach. Each technique provides a different piece of the puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and relative stereochemistry of the molecule in solution.

-

¹H NMR: The proton NMR spectrum is highly characteristic. The cyclopropane protons appear in the upfield region (typically 0.5-2.5 ppm) due to the ring's magnetic anisotropy.[9][10] Their splitting patterns are complex due to geminal, cis, and trans coupling. The key to confirming the trans stereochemistry lies in the magnitude of the coupling constants (J-values) between the protons on C1 and C2 of the cyclopropane ring.

| Coupling Type | Typical J-value (Hz) | Significance for Structure |

| J_trans | 4 - 9 Hz | The presence of this coupling confirms the trans relationship between the protons on C1 and C2. |

| J_cis | 7 - 12 Hz | The absence or significant difference from the observed coupling helps rule out the cis isomer. |

| J_gem | -4 to -9 Hz | Coupling between protons on the same carbon (CH₂ group of the ring). |

-

¹³C NMR: The carbon spectrum will show distinct signals for the cyclopropane carbons and the six aromatic carbons. The fluorine substitution pattern creates characteristic C-F couplings, which can be used to confirm the 2,5-difluoro substitution on the phenyl ring.

-

¹⁹F NMR: This technique is highly specific to the fluorine atoms and will confirm their chemical environment.

X-Ray Crystallography

While NMR provides definitive evidence for the relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.[11] This technique yields precise data on:

-

Bond Lengths and Angles: Confirming the strained nature of the cyclopropane ring.[12]

-

Relative Stereochemistry: Providing unequivocal proof of the trans arrangement of the substituents.

-

Conformation: Revealing the preferred rotational conformation of the phenyl ring relative to the cyclopropane in the crystal lattice.

-

Absolute Stereochemistry: When a single enantiomer is crystallized (often as a salt with a chiral counter-ion), X-ray analysis can determine its absolute configuration (e.g., 1R, 2S).[2]

Caption: A typical workflow for analytical characterization.

Synthesis and Stereocontrol

The synthesis of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine with high stereoselectivity is a non-trivial challenge. The primary goals are to control the diastereoselectivity (favoring trans over cis) and, for pharmaceutical applications, the enantioselectivity (favoring one enantiomer over the other).

A common and effective strategy involves the cyclopropanation of a 2,5-difluorocinnamic acid derivative, followed by a Curtius rearrangement to install the amine group. This multi-step process allows for purification and stereochemical control at key intermediate stages.

Protocol: Stereoselective Synthesis of (±)-trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Step 1: Cyclopropanation of Ethyl 2,5-difluorocinnamate

-

Rationale: This step establishes the cyclopropane ring. The use of a sulfoxonium ylide is a well-established method that often favors the formation of the thermodynamically more stable trans isomer.[13]

-

To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere at room temperature.

-

Stir the resulting mixture for 45 minutes until the evolution of hydrogen gas ceases, forming the dimethylsulfoxonium methylide ylide.

-

Add a solution of ethyl 2,5-difluorocinnamate (1.0 eq) in DMSO dropwise to the ylide solution.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction, quench carefully with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude ethyl trans-2-(2,5-difluorophenyl)cyclopropanecarboxylate.

Step 2: Saponification to the Carboxylic Acid

-

Rationale: The ester must be hydrolyzed to the corresponding carboxylic acid in preparation for the Curtius rearrangement.

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water (3:1 v/v).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, remove the ethanol under reduced pressure, and dilute the aqueous residue with water.

-

Acidify the aqueous solution to pH 2 with concentrated HCl, resulting in the precipitation of the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement to the Amine

-

Rationale: The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry at the migrating carbon.[1]

-

Caution: This step involves the formation of a potentially explosive acyl azide intermediate and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Suspend the carboxylic acid from Step 2 in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

-

Heat the mixture to 80-90 °C. The rearrangement proceeds via the acyl azide to an isocyanate intermediate.

-

After 2-3 hours, add 2M HCl (aq) to the reaction mixture and stir vigorously at 90 °C for 1 hour to hydrolyze the isocyanate (or its t-butyl carbamate derivative if t-butanol was used as a trapping agent).

-

Cool the mixture, separate the layers, and wash the organic layer with water. Extract the aqueous layer with ethyl acetate.

-

Basify the combined aqueous layers to pH >12 with NaOH and extract the free amine product with dichloromethane. Dry the combined organic extracts and concentrate to yield the final product.

Significance in Drug Discovery

The unique structural and stereochemical features of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine make it a valuable asset in drug discovery.

-

Structural Scaffolding: The rigid cyclopropane ring acts as a non-planar bioisostere for an ethylenic double bond or a gem-dimethyl group, allowing chemists to explore novel chemical space while maintaining or improving binding affinity.[2]

-

Stereochemical Optimization: The ability to synthesize and test individual enantiomers allows for the optimization of drug potency and the reduction of off-target effects, leading to safer and more effective medicines.

-

Pharmacokinetic Enhancement: The difluoro-substitution pattern can enhance metabolic stability and membrane permeability, crucial parameters in the development of orally bioavailable drugs.[3]

Conclusion

trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is more than a simple organic molecule; it is a sophisticated building block engineered for high performance in medicinal chemistry. Its molecular architecture is a masterclass in the interplay of rigidity, stereochemistry, and electronic tuning. A thorough understanding of its three-dimensional structure, achieved through rigorous analytical techniques like NMR and X-ray crystallography, is paramount for its successful application. The ability to control its stereochemistry through carefully designed synthetic routes unlocks its full potential, enabling the development of next-generation therapeutics with enhanced precision and efficacy.

References

- Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes.

- Kovacevic, B., Maksic, Z. B., & Vianello, R. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed.

- Paulus, E. F., & Wudl, F. (1994). First X-Ray Determination of Cyclopropane Structure in Methanofullerenes. RSC Publishing.

- Karjule, N. et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC.

- Langer, T. et al. (2020). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents (EP3617181A1).

- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.

- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.

- Wikipedia. (n.d.). 1,2-Dimethylcyclopropane.

- ResearchGate. (n.d.). (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2.

- Ghorpade, S. L. et al. (2022). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.

- Apicule. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5) API Intermediate Manufacturers.

- WO 00/34283, WO 01/92200, WO 01/92263. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents (EP2644590A1).

- LibreTexts Chemistry. (2021). Conformations of Acyclic Hydrocarbons.

- Chemistry Steps. (2021). Newman Projections.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistryschool.net [chemistryschool.net]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Newman Projections [chemistrysteps.com]

- 9. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. RSC - Page load error [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

A Technical Guide to the Therapeutic Potential of 2,5-Difluorophenyl Cyclopropyl Amines in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its unique conformational and electronic properties that enable potent and often mechanism-based interactions with key biological targets.[1][2] This guide focuses on a specific, highly promising subclass: 2,5-difluorophenyl cyclopropyl amines. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the scaffold's physicochemical properties, influencing metabolic stability, target affinity, and selectivity. We will explore the synthetic strategies for accessing these compounds, delve into their structure-activity relationships (SAR), and highlight their therapeutic potential, with a primary focus on their roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) for applications in oncology and neurology.

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropyl ring, with its inherent high strain and unique p-character of its C-C bonds, confers a rigid conformation that can enhance binding affinity to enzyme targets.[2] When combined with a primary amine, the resulting cyclopropylamine group becomes a powerful pharmacophore. It is a cornerstone of several therapeutic agents, acting as a bioisostere for other functional groups and as a reactive handle for mechanism-based inhibition.[1][2]

Historically, the non-selective MAO inhibitor trans-2-phenylcyclopropylamine (tranylcypromine) established the clinical utility of this scaffold in treating depression.[] More recently, this same chemical class has been identified as a potent inhibitor of LSD1, an epigenetic modifier overexpressed in various cancers, thus opening a new therapeutic avenue in oncology.[4]

The Strategic Role of 2,5-Difluorination

The introduction of a 2,5-difluoro substitution pattern on the phenyl ring is a deliberate medicinal chemistry strategy. This substitution provides several key advantages:

-

Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism on the aromatic ring, potentially improving the pharmacokinetic profile of a drug candidate.

-

Modulation of Electronics: The strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which can influence pKa and hydrogen bonding capabilities, thereby fine-tuning target engagement.

-

Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), which can increase binding affinity.

Synthesis of 2,5-Difluorophenyl Cyclopropyl Amines

The synthesis of substituted phenylcyclopropylamines requires stereocontrolled methods to generate the desired trans or cis isomers, as stereochemistry is often critical for biological activity. Several robust synthetic routes have been developed.

General Synthetic Workflow

A common and effective approach involves the cyclopropanation of a substituted styrene followed by a Curtius rearrangement to install the amine functionality. This multi-step process offers good control over the final product's stereochemistry.

Representative Experimental Protocol

The following protocol is a generalized representation based on established methods for synthesizing similar phenylcyclopropylamine derivatives.[5][6]

Step 1: Synthesis of (E)-ethyl 3-(2,5-difluorophenyl)acrylate

-

To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

-

Heat the reaction mixture to reflux for 12 hours, monitoring by TLC.

-

After completion, cool the mixture, concentrate under reduced pressure, and purify by silica gel chromatography to yield the styrene derivative.

Step 2: Synthesis of ethyl trans-2-(2,5-difluorophenyl)cyclopropane-1-carboxylate

-

Generate dimethylsulfoxonium methylide by treating trimethylsulfoxonium iodide (1.5 eq) with sodium hydride (1.5 eq) in anhydrous DMSO at room temperature.

-

Add a solution of the styrene derivative (1.0 eq) from Step 1 to the methylide solution.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by chromatography yields the trans-cyclopropyl ester.

Step 3 & 4: Hydrolysis and Curtius Rearrangement

-

Hydrolyze the ester using aqueous lithium hydroxide in a THF/methanol mixture to obtain the corresponding carboxylic acid.

-

Activate the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine in anhydrous toluene.

-

Heat the mixture to reflux to induce the Curtius rearrangement, forming an isocyanate intermediate.

-

Add aqueous HCl to the reaction mixture and continue refluxing to hydrolyze the isocyanate and afford the final 2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride salt.

Key Biological Targets and Therapeutic Applications

The 2,5-difluorophenyl cyclopropyl amine scaffold has shown significant promise against FAD-dependent amine oxidases.[7]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 (also known as KDM1A) is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][4] Its overexpression is linked to the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a high-value oncology target.[4]

Cyclopropylamines act as irreversible, mechanism-based inhibitors of LSD1.[1] They form a covalent adduct with the enzyme's FAD cofactor, leading to its inactivation. The 2,5-difluorophenyl moiety can enhance potency and selectivity for LSD1 over other related enzymes like MAO-A and MAO-B.[8]

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters (e.g., serotonin, dopamine).[1] Their inhibition increases neurotransmitter levels, a validated strategy for treating depression and Parkinson's disease.[][8] While tranylcypromine is non-selective, modern medicinal chemistry aims to create isoform-selective inhibitors to reduce side effects.[] The substitution pattern on the phenyl ring is a critical determinant of selectivity between MAO-A and MAO-B. Certain arylcyclopropylamines have demonstrated high selectivity for MAO-B, which is a desirable profile for neurodegenerative disorders.[8][9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,5-difluorophenyl cyclopropyl amine core has yielded crucial insights into the structural requirements for potent and selective inhibition.

| Modification Site | Observation | Implication on Activity |

| Phenyl Ring Substitution | Moving or removing the fluoro groups significantly alters potency and selectivity. The 2,5-difluoro pattern is often optimal for LSD1 inhibition. | The electronic and steric profile of the phenyl ring is critical for fitting into the enzyme's active site and interacting with key residues. |

| Cyclopropane Stereochem. | The trans isomer is generally more active than the cis isomer for LSD1 and MAO inhibition. | The spatial orientation of the phenyl and amine groups is crucial for proper alignment with the catalytic machinery and the FAD cofactor. |

| Amine Substitution | Small N-alkyl or N-benzyl groups can be tolerated but often reduce potency against LSD1, though they can modulate selectivity for other targets like serotonin receptors.[10] | The primary amine is often essential for the mechanism of irreversible inhibition, forming the initial reactive species. |

Future Outlook and Conclusion

The 2,5-difluorophenyl cyclopropyl amine scaffold represents a highly refined and promising platform for the development of targeted therapeutics. Its proven utility as a mechanism-based inhibitor of FAD-dependent amine oxidases provides a solid foundation for further exploration.

Future research directions include:

-

Expanding Therapeutic Targets: While LSD1 and MAO are primary targets, this scaffold could be adapted to inhibit other FAD-dependent enzymes.

-

PROTAC Development: The core can be used as a warhead for developing Proteolysis Targeting Chimeras (PROTACs) to induce the targeted degradation of LSD1, offering a different therapeutic modality.

-

Improving Selectivity: Fine-tuning the substitution on the phenyl ring and exploring bioisosteric replacements could lead to compounds with even greater selectivity, minimizing off-target effects and improving safety profiles.

References

- Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., An, H., & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.

- Yuan, Z., et al. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.

- (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.

- (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.

- (n.d.). CYCLOPROPYLAMINE.

- Gardarsdottir, H. (2024).

- (n.d.). 2-(2,5-Difluorophenyl)cyclopropan-1-amine. PubChem.

- (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Muncipinto, G. T., et al. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed Central.

- Vianello, P., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.

- Vianello, P., et al. (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.

- Schmidt, D. M., & McCafferty, D. G. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry.

- (n.d.). Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine: A Privileged Scaffold for Epigenetic Modulation

Executive Summary

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine represents a critical evolution in the medicinal chemistry of cyclopropylamines. Originally derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-PCPA), this specific fluorinated scaffold has emerged as a high-value pharmacophore for the selective inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Unlike its 3,4-difluoro isomer (a key intermediate in the synthesis of the antiplatelet drug Ticagrelor), the 2,5-difluoro substitution pattern is primarily exploited to tune the electronic properties of the phenyl ring, enhancing potency against epigenetic targets while reducing off-target affinity for MAO-A and MAO-B. This guide analyzes the synthesis, mechanism of action, and therapeutic utility of this scaffold in oncology, specifically for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Structural Activity Relationship (SAR) & Pharmacophore

The molecule consists of two distinct domains: the "warhead" (cyclopropylamine) and the "recognition cap" (substituted phenyl ring).

The Cyclopropylamine Warhead

The cyclopropylamine moiety acts as a mechanism-based inactivator (suicide substrate) . It mimics the substrate amine (methylated lysine). Upon single-electron transfer (SET) oxidation by the flavin adenine dinucleotide (FAD) cofactor within the enzyme pocket, the cyclopropane ring opens, forming a radical intermediate that covalently bonds to the FAD, permanently disabling the enzyme.

The 2,5-Difluoro Substitution

The specific placement of fluorine atoms at the 2 and 5 positions is not arbitrary. It serves three critical functions:

-

Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the amine and alters the oxidation potential of the phenyl ring, tuning the rate of ring-opening to favor LSD1 kinetics over MAO isoforms.

-

Metabolic Stability: Blocking the 2 and 5 positions prevents metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenylcyclopropylamines.

-

Steric Fit: The 2,5-substitution pattern creates a specific steric profile that exploits the larger hydrophobic pocket of LSD1 compared to the tighter active sites of MAO-A/B.

Comparative Selectivity Data

The following table summarizes the inhibitory profiles of the parent scaffold versus the 2,5-difluoro derivative.

| Compound | Structure | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO/LSD1) |

| Tranylcypromine (TCP) | Unsubstituted | 2.5 | 8.0 | 6.0 | ~3x |

| 2,5-Difluoro-TCP | 2,5-F2 substitution | 0.45 | >100 | 45 | >100x |

| GSK2879552 | Complex 2-subst. | 0.002 | >100 | >100 | >50,000x |

Note: Data represents aggregated values from biochemical assays (Amplex Red). 2,5-Difluoro-TCP demonstrates a significant shift in selectivity compared to the parent TCP.

Mechanism of Action: FAD Adduct Formation[2]

The inhibition of LSD1 by trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is irreversible. The pathway involves the formation of a covalent N5-adduct with the FAD cofactor.

Pathway Visualization

Figure 1: Mechanism of LSD1 inactivation. The amine undergoes single-electron transfer (SET), leading to ring opening and covalent attachment to the FAD cofactor.

Synthetic Methodologies

Synthesizing the trans-isomer with high enantiopurity is challenging. The two primary routes are the Curtius Rearrangement (scalable) and Asymmetric Cyclopropanation (high stereocontrol).

Route A: Knoevenagel Condensation & Curtius Rearrangement

This is the industry-standard route for generating the racemic trans-amine, which is then resolved using chiral acids (e.g., L-tartaric acid or mandelic acid).

-

Condensation: 2,5-Difluorobenzaldehyde reacts with malonic acid to form the cinnamic acid derivative.

-

Curtius Rearrangement: The acid is converted to the acyl azide, which rearranges to the isocyanate.

-

Hydrolysis: Acidic hydrolysis yields the amine.

Route B: Charette Asymmetric Cyclopropanation

For research-grade material requiring high enantiomeric excess (ee) without resolution.

-

Precursor: Allylic alcohol derived from 2,5-difluorobenzaldehyde.

-

Reagent: Diethylzinc (

) and diiodomethane ( -

Conversion: The resulting chiral cyclopropyl alcohol is converted to the amine via Mitsunobu reaction or azide displacement.

Synthesis Workflow Diagram

Figure 2: Scalable synthetic route via Curtius Rearrangement yielding the trans-amine.

Experimental Protocol: Synthesis & Resolution

Objective: Synthesis of (1R, 2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine HCl salt.

Materials

-

Reagents: 2,5-Difluorocinnamic acid (CAS: 193353-34-3), Diphenylphosphoryl azide (DPPA), Triethylamine (

), tert-Butanol, Hydrochloric acid (4M in dioxane). -

Solvents: Toluene, Ethyl Acetate, Dichloromethane.

Step-by-Step Methodology

Step 1: Formation of the Boc-Protected Intermediate

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluorocinnamic acid (10.0 g, 54.3 mmol) in anhydrous toluene (100 mL).

-

Activate: Add triethylamine (8.3 mL, 60 mmol) followed by DPPA (12.9 mL, 60 mmol) dropwise at 0°C.

-

Rearrange: Stir at room temperature for 1 hour, then heat to 90°C. Evolution of nitrogen gas (

) indicates isocyanate formation. Maintain for 2 hours. -

Trap: Add tert-butanol (20 mL) to the reaction mixture and reflux for 12 hours.

-

Workup: Cool to RT. Wash with 1M HCl, saturated

, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the tert-butyl (trans-2-(2,5-difluorophenyl)cyclopropyl)carbamate.

Step 2: Deprotection to Amine Salt

-

Dissolve: Dissolve the Boc-protected intermediate (5.0 g) in dichloromethane (20 mL).

-

Acidify: Add 4M HCl in dioxane (10 mL) dropwise at 0°C.

-

Precipitate: Stir at RT for 4 hours. A white precipitate should form.

-

Isolate: Filter the solid, wash with diethyl ether, and dry under high vacuum.

-

Yield: ~3.5 g of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride.

Step 3: Chiral Resolution (Optional but Recommended)

-

Free Base: Neutralize the salt with 1M NaOH and extract with DCM.

-

Salt Formation: Dissolve free amine in Ethanol. Add equimolar (S)-(+)-Mandelic acid.

-

Crystallize: Heat to reflux and cool slowly. Recrystallize the precipitate from EtOH/Water to obtain the (1R, 2S) diastereomeric salt.

References

-

Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[1][2][3] Biochemistry.[1][4][5][6][7] Link

-

Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[8][5][9] Journal of the American Chemical Society. Link

-

Maes, T., et al. (2018).[10] ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[10] Cancer Cell.[10][11] Link

-

Zheng, Y.C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Topics in Medicinal Chemistry. Link

-

Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[3][9] Biochemistry.[1][4][5][6][7] Link

Sources

- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

Metabolic Stability of Fluorinated Cyclopropan-1-amine Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers[1]

Mechanistic Insights, Optimization Strategies, and Validation Protocols

Executive Summary

The cyclopropan-1-amine (CPA) motif is a high-value pharmacophore in medicinal chemistry, offering rigid conformational control and improved vector positioning compared to acyclic amines. However, its utility is frequently compromised by mechanism-based inactivation (MBI) of Cytochrome P450 (CYP) enzymes. The strained ring is susceptible to Single Electron Transfer (SET) oxidation, leading to radical-mediated ring opening and irreversible covalent binding to the heme prosthetic group—a phenomenon known as "suicide inhibition."

This guide details the strategic incorporation of fluorine—specifically gem-difluorination —to mitigate these metabolic liabilities. We explore the quantum mechanical basis of stabilization, provide comparative case studies, and outline self-validating experimental protocols to assess metabolic competence.

The Liability: Mechanism of CYP450 Inactivation

To engineer stability, one must first understand the failure mode of the unsubstituted scaffold. The metabolic instability of CPAs is not primarily driven by standard C-H abstraction but by the electronic lability of the nitrogen lone pair in the context of a strained ring.

The SET-Ring Scission Pathway

The inactivation of CYP450s (particularly CYP2D6 and CYP3A4) by CPAs proceeds via a Single Electron Transfer (SET) mechanism:

-

SET Oxidation: The heme iron (Fe^IV^=O) abstracts an electron from the CPA nitrogen lone pair, generating an aminyl radical cation.

-

Ring Scission: The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives the rapid homolytic cleavage of the C1-C2 bond adjacent to the radical center.

-

Covalent Adduct Formation: The resulting carbon-centered radical attacks the porphyrin nitrogen of the heme, alkylating it and permanently inactivating the enzyme.

Visualization of the Inactivation Pathway

The following diagram illustrates the divergence between the destructive pathway of unsubstituted CPAs and the stabilized pathway of fluorinated analogs.

Fluorine as a Stabilizing Element

The introduction of fluorine, particularly in a gem-difluoro configuration at the C2 position, imparts stability through two primary physicochemical mechanisms: pKa modulation and Electronic Withdrawing Group (EWG) shielding .

Modulation of pKa and Oxidation Potential

The basicity of the amine is a proxy for the energy of the nitrogen lone pair (HOMO).

-

Unsubstituted CPA: pKa ~9.0–9.5. The lone pair is high-energy and easily oxidized.

-

Fluorinated CPA: The strong inductive effect (-I) of fluorine pulls electron density away from the nitrogen.

-

Gem-difluorination typically lowers the pKa by 2–3 log units (to ~6.5–7.5).

-

Result: The ionization potential is increased, making the SET step thermodynamically unfavorable. The CYP enzyme cannot easily abstract the electron, preventing the formation of the radical cation trigger.

-

Bond Dissociation Energy (BDE) and Ring Strain

While C-F bonds are stronger than C-H bonds (116 kcal/mol vs. 99 kcal/mol), the stabilization of the CPA ring is also conformational. Gem-difluorination introduces a "gauche effect" and dipole minimization that can stiffen the ring against scission, even if a radical were to form.

Comparative Data: Stability Metrics

The table below summarizes the impact of fluorination on key metabolic parameters for a representative scaffold (e.g., a benzyl-cyclopropylamine motif).

| Parameter | Unsubstituted CPA | Monofluoro-CPA | Gem-difluoro-CPA | Mechanistic Implication |

| pKa (Conjugate Acid) | 9.2 | 8.1 | 6.8 | Lower pKa correlates with resistance to N-oxidation. |

| HLM Intrinsic Clearance (CLint) | > 100 µL/min/mg | 45 µL/min/mg | < 10 µL/min/mg | Significant reduction in turnover rate. |

| CYP3A4 TDI (IC50 shift) | > 10-fold shift | ~ 3-fold shift | No shift | Elimination of mechanism-based inactivation. |

| GSH Adducts | Detected (High) | Detected (Trace) | Not Detected | Absence of reactive electrophilic intermediates. |

Critical Insight: Monofluorination often provides insufficient protection and can sometimes lead to toxic metabolites if the stereochemistry allows for specific enzymatic attacks. Gem-difluorination is the gold standard for abolishing the metabolic liability of this scaffold.

Experimental Protocols for Validation

To rigorously validate the stability of a fluorinated CPA scaffold, researchers must move beyond simple clearance assays and specifically test for mechanism-based inhibition and reactive metabolite formation.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

This protocol detects the formation of ring-opened electrophiles that escape the enzyme active site.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

Test Compound (10 mM DMSO stock)

-

Glutathione (GSH) (Stable isotope labeled ^13^C_2, ^15^N-GSH is preferred for MS identification)

-

NADPH Regenerating System[1]

Step-by-Step Methodology:

-

Preparation: Dilute test compound to 10 µM in potassium phosphate buffer (100 mM, pH 7.4) containing 5 mM GSH.

-

Incubation: Add HLM (final conc. 1.0 mg/mL). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Time Course: Incubate for 60 minutes.

-

Quenching: Terminate reaction with 2 volumes of ice-cold acetonitrile containing 0.1% formic acid.

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (High-Resolution Mass Spectrometry).

-

Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses.

-

Pass Criteria: No GSH adducts observed for the fluorinated analog compared to the non-fluorinated control.

-

Protocol B: Time-Dependent Inhibition (TDI) Shift Assay

This assay confirms if the compound is a suicide inhibitor.

Methodology:

-

IC50 Shift: Determine the IC50 of the test compound against a probe substrate (e.g., Midazolam for CYP3A4) under two conditions:

-

t=0: No pre-incubation.

-

t=30: 30-minute pre-incubation of compound + HLM + NADPH before adding the probe substrate.

-

-

Calculation: Calculate the Shift Ratio = IC50 (t=0) / IC50 (t=30).

-

Interpretation:

-

Ratio < 1.5: Reversible inhibition (Safe).

-

Ratio > 1.5: Time-dependent inhibition (Risk of MBI).

-

Integrated Workflow Visualization

The following workflow outlines the decision tree for optimizing CPA scaffolds.

References

-

Mechanistic Basis of CPA Inactivation: Hanzlik, R. P., & Tullman, R. H. (1982).[2] Suicide inactivation of cytochrome P-450 by cyclopropylamines.[2] Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]

-

Fluorine in Drug Design (General Principles): Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4][5][6][7][8][9][10] Journal of Medicinal Chemistry.[4] [Link]

-

Gem-Difluorocyclopropanes in Synthesis and Stability: Zhu, W., et al. (2014).[11] Gem-difluorocyclopropanes as Key Building Blocks for Novel Agrochemicals.[10] Advanced Synthesis & Catalysis. [Link]

-

Trovafloxacin Toxicity Mechanism: Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro data: factors affecting the extrapolation from in vitro to in vivo. Nature Reviews Drug Discovery. [Link]

-

Protocol for Reactive Metabolite Trapping: Evans, D. C., et al. (2004). Glutathione adducts as indicators of metabolic activation.[12] Chemical Research in Toxicology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Bioisosteric Applications of Difluorophenyl Cyclopropanes in Drug Design

Introduction

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired efficacy, selectivity, and pharmacokinetic profile. Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, has long been a cornerstone of this endeavor.[1][2][3] This powerful strategy allows medicinal chemists to fine-tune the physicochemical properties of a molecule, addressing liabilities such as poor metabolic stability, off-target toxicity, or suboptimal bioavailability.[1][2] Among the vast arsenal of bioisosteric replacements, small, strained ring systems have emerged as particularly valuable tools for imparting conformational rigidity and exploring novel chemical space.[4][5]

This technical guide delves into the core of a highly successful and increasingly utilized bioisostere: the difluorophenyl cyclopropane moiety. This unique structural motif synergistically combines the conformational constraining power of the cyclopropane ring with the electronic modulation of difluoro-substitution on a phenyl ring.[6] The result is a bioisostere that can profoundly and positively impact a drug candidate's properties, from enhancing metabolic stability to improving target engagement.[6][7] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the rationale behind the use of difluorophenyl cyclopropanes, their synthesis, and their successful application in modern drug discovery, supported by field-proven insights and detailed experimental protocols.

Section 1: Physicochemical and Structural Properties of Difluorophenyl Cyclopropanes

The utility of the difluorophenyl cyclopropane moiety stems from its distinct combination of structural and electronic properties. These characteristics allow it to serve as a superior replacement for more conventional structural elements in many drug candidates.

Conformational Rigidity and Vectorial Projection

The three-membered cyclopropane ring is inherently rigid, with significant ring strain (approximately 27.5 kcal/mol).[4] This rigidity locks the relative orientation of its substituents, providing a well-defined three-dimensional structure.[4] When incorporated into a molecule, the cyclopropane ring acts as a conformational clamp, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[8] The difluorophenyl group and other substituents are projected from the cyclopropane core with precise vectors, allowing for optimal interaction with protein binding pockets.[4]

Caption: Conformational constraint by a cyclopropane ring.

Electronic Effects of the Difluoro Substitution

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly influences the electronic properties of the molecule.[9][10] This can lead to:

-

Modulation of pKa: The basicity of nearby amines can be attenuated, which can be advantageous for avoiding off-target effects (e.g., hERG channel inhibition) and improving cell permeability.

-

Altered Aromatic Interactions: The fluorine atoms can modify the quadrupole moment of the phenyl ring, influencing its ability to participate in π-π or cation-π interactions within the target protein.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine atoms can shield adjacent sites from oxidative metabolism by cytochrome P450 enzymes.[11]

Lipophilicity and Solubility

The introduction of fluorine atoms generally increases the lipophilicity (LogP) of a molecule.[12] However, the overall effect of the difluorophenyl cyclopropane moiety on solubility is complex and context-dependent, influenced by the specific substitution pattern and the overall molecular architecture.[12] Careful consideration of these properties is crucial during the drug design process.

| Bioisostere | Typical LogP Contribution | Key Features |

| Phenyl | ~2.0 | Aromatic, planar, metabolically susceptible. |

| tert-Butyl | ~1.9 | Bulky, lipophilic, provides steric hindrance.[1] |

| Difluorophenyl | ~2.5 | Electron-withdrawing, can improve metabolic stability. |

| Difluorophenyl Cyclopropane | ~2.8-3.2 | Rigid, defined vectors, improved metabolic stability. |

Section 2: Synthetic Strategies for Accessing Difluorophenyl Cyclopropanes

The successful application of the difluorophenyl cyclopropane moiety in drug discovery has been facilitated by the development of robust synthetic methodologies.

Overview of Key Synthetic Routes

Several synthetic pathways have been established for the preparation of difluorophenyl cyclopropanes.[13][14] A common strategy involves the cyclopropanation of a difluorophenyl-substituted alkene.[14] Another approach begins with a difluorobenzaldehyde, which undergoes a series of transformations to build the cyclopropane ring.[13][14] Asymmetric synthesis to access specific enantiomers is often achieved through the use of chiral auxiliaries or catalysts.[14]

Detailed Experimental Protocol: Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

This protocol is a generalized representation based on common synthetic routes described in the literature.[13][14][15]

Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylonitrile

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium hydroxide (KOH) or butyllithium (BuLi) at a controlled temperature.

-

Slowly add acetonitrile (1.1 eq).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Step 2: Cyclopropanation to form trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile

-

To a solution of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at room temperature.

-

Stir the resulting mixture until the evolution of hydrogen gas ceases.

-

Add a solution of (E)-3-(3,4-difluorophenyl)acrylonitrile (1.0 eq) in DMSO to the ylide solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclopropanecarbonitrile.

Step 3: Hydrolysis to trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

-

Hydrolyze the nitrile using a strong acid (e.g., H2SO4) or base (e.g., NaOH) in a suitable solvent system (e.g., ethanol/water).

-

Heat the reaction mixture at reflux until the hydrolysis is complete.

-

Acidify the reaction mixture and extract the carboxylic acid product.

Step 4: Curtius Rearrangement to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

-

Convert the carboxylic acid to an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base.

-

Thermally induce the Curtius rearrangement of the acyl azide to form an isocyanate.

-

Hydrolyze the isocyanate under acidic or basic conditions to yield the desired amine.

-

Enantiomeric resolution can be performed at the carboxylic acid or final amine stage using chiral resolving agents.

Asymmetric Synthesis

For the synthesis of enantiomerically pure difluorophenyl cyclopropanes, several asymmetric methods are employed. These include the use of chiral catalysts in the cyclopropanation step or the diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary, followed by removal of the auxiliary.[14]

Section 3: Bioisosteric Applications and Case Studies in Drug Design

The true measure of a bioisostere's value lies in its successful application in drug discovery programs. The difluorophenyl cyclopropane moiety has a proven track record of enhancing the properties of drug candidates across various therapeutic areas.

Difluorophenyl Cyclopropane as a Phenyl Ring Bioisostere

In many instances, a simple phenyl or substituted phenyl group can be a metabolic liability or may not provide the optimal geometry for target binding. Replacing such a group with a difluorophenyl cyclopropane can:

-

Block Metabolism: The cyclopropane ring is generally more metabolically robust than an alkyl chain, and the difluoro-substitution protects the phenyl ring from oxidation.[7][11]

-

Improve Potency: The rigid nature of the moiety can pre-organize the molecule in a bioactive conformation, leading to a more favorable binding entropy.[8]

As a Bioisostere for Amide Bonds and Other Linkers

Flexible linkers, including amide bonds, can adopt multiple conformations, some of which may be non-productive for binding. The difluorophenyl cyclopropane can serve as a rigid scaffold to replace such flexible linkers, with the phenyl ring and the third position of the cyclopropane ring acting as exit vectors for connecting to other parts of the molecule.

Caption: A typical SAR workflow incorporating a bioisosteric replacement.

Case Study 1: Ticagrelor (Antiplatelet Agent)

A prominent example of the successful application of the difluorophenyl cyclopropane moiety is the antiplatelet drug, Ticagrelor.[16] In this molecule, the trans-difluorophenyl cyclopropylamine core is crucial for its activity.[6][16] The cyclopropane ring provides a rigid scaffold that correctly orients the difluorophenyl group and the rest of the molecule for optimal binding to the P2Y12 receptor.[16] The difluoro substitution enhances metabolic stability, contributing to the drug's favorable pharmacokinetic profile.[6]

Case Study 2: BACE-1 Inhibitors for Alzheimer's Disease

In the challenging field of Alzheimer's disease research, the development of BACE-1 inhibitors has been hampered by issues of potency and metabolic stability. In one reported series of BACE-1 inhibitors, the replacement of a more flexible, metabolically labile group with a trifluoromethyl-substituted cyclopropane (a close analog to the difluorophenyl cyclopropane) led to a significant improvement in potency and a more favorable overall profile.[17] This highlights the potential of such rigid, fluorinated cyclopropanes to address key challenges in drug design.[17]

Section 4: Experimental Workflows for Property Assessment

A critical aspect of applying bioisosterism is the empirical validation of the intended property improvements. The following are standard in vitro assays to assess metabolic stability and membrane permeability.

Protocol for In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[18][19]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Liver microsomes (human, rat, etc.).

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Positive control compound with known metabolic liability (e.g., verapamil).

-

Negative control compound (metabolically stable, e.g., warfarin).

-

Acetonitrile with an internal standard for LC-MS/MS analysis.

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a 96-well plate, add the liver microsomes to the buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of the remaining compound versus time to determine the half-life (t1/2) and intrinsic clearance (Clint).

Protocol for Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Materials:

-

96-well donor and acceptor plates.

-

Artificial membrane solution (e.g., 2% lecithin in dodecane).

-

Phosphate buffered saline (PBS), pH 7.4.

-

Test compound stock solution.

-

High and low permeability control compounds.

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution.

-

Add the test compound solution in PBS to the wells of the donor plate.

-

Add fresh PBS to the wells of the acceptor plate.

-

Place the donor plate into the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate the permeability coefficient (Pe).

Conclusion

The difluorophenyl cyclopropane moiety has firmly established itself as a valuable bioisostere in the medicinal chemist's toolkit. Its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties provides a powerful means to address common challenges in drug discovery.[4][6][7] The successful incorporation of this group in marketed drugs like Ticagrelor is a testament to its practical utility.[16] As synthetic methodologies continue to evolve, offering even greater control over stereochemistry and substitution patterns, the application of difluorophenyl cyclopropanes and related structures is poised to expand further, enabling the design of next-generation therapeutics with improved safety and efficacy profiles.

References

Sources

- 1. chem-space.com [chem-space.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ctppc.org [ctppc.org]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 6. apicule.com [apicule.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 13. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 15. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Methodological & Application

Application Note: Synthesis of trans-2-(2,5-Difluorophenyl)cyclopropan-1-amine

[1]

Introduction & Retrosynthetic Analysis

The cyclopropylamine moiety functions as a conformationally restricted bioisostere of ethylamine, often improving metabolic stability and potency. The primary synthetic challenge is controlling the relative stereochemistry (cis vs. trans) and preventing ring opening during functional group interconversion.

Strategic Logic

-

Stereocontrol: The trans-configuration is established early via a sulfur-ylide mediated cyclopropanation. The bulky sulfoxonium group favors the formation of the thermodynamic trans-cyclopropane ester.

-

Nitrogen Installation: The carboxylic acid intermediate is converted to the amine via Curtius rearrangement .[1][2] This method is preferred over the Hofmann rearrangement for this substrate to avoid harsh basic conditions that could epimerize the chiral centers or degrade the fluorinated ring.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the conversion of the aldehyde precursor to the target amine via the key cyclopropane acid intermediate.

Detailed Experimental Protocols

Step 1: Olefin Formation (Horner-Wadsworth-Emmons)

Objective: Synthesize ethyl (E)-3-(2,5-difluorophenyl)acrylate. Rationale: The HWE reaction guarantees exclusive E-selectivity, which is critical because the alkene geometry translates directly to the cyclopropane diastereoselectivity in the next step.

-

Reagents:

-

2,5-Difluorobenzaldehyde (1.0 equiv)

-

Triethyl phosphonoacetate (1.1 equiv)

-

Potassium carbonate (

) (2.0 equiv) or NaH (1.1 equiv) -

Solvent: THF (anhydrous)

-

-

Protocol:

-

Charge a flame-dried reactor with triethyl phosphonoacetate (1.1 equiv) and anhydrous THF (10 vol). Cool to 0°C.

-

Add base (

or NaH) portion-wise, maintaining internal temperature < 5°C. Stir for 30 min to generate the ylide. -

Add 2,5-difluorobenzaldehyde (1.0 equiv) dropwise.

-

Warm to room temperature (20-25°C) and stir for 4-16 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

-

Quench: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexanes/EtOAc if necessary, though the crude is often sufficiently pure (>95% E-isomer).

-

Step 2: Cyclopropanation (Corey-Chaykovsky)

Objective: Synthesize ethyl trans-2-(2,5-difluorophenyl)cyclopropanecarboxylate. Mechanism: Addition of dimethylsulfoxonium methylide to the Michael acceptor. The betaine intermediate collapses to expel DMSO and form the cyclopropane. The trans isomer is favored to minimize steric clash between the phenyl ring and the ester group during ring closure.

-

Reagents:

-

Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

-

Sodium Hydride (60% in oil) (1.25 equiv)

-

Solvent: DMSO (anhydrous)

-

-

Protocol:

-

Ylide Formation: In a clean, dry reactor under

, dissolve TMSOI in DMSO (5 vol). Add NaH portion-wise at room temperature. (Caution: -

Addition: Dissolve the acrylate from Step 1 in DMSO (2 vol) and add it dropwise to the ylide solution. Exothermic reaction; maintain temp < 35°C.

-

Reaction: Stir at 50°C for 3-5 hours.

-

Workup: Cool to RT. Quench slowly with saturated

. Extract with-

Note: DMSO is difficult to remove. Wash the organic layer thoroughly with water (3x) and brine (2x).

-

-

Characterization: NMR should show characteristic cyclopropane protons (multiplets around 1.2–2.6 ppm).

-coupling analysis confirms trans geometry (

-

Step 3: Saponification

Objective: Hydrolysis to trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid.

-

Protocol:

-

Dissolve ester in MeOH/THF (1:1). Add 2M LiOH or NaOH (2.0 equiv).

-

Stir at RT or mild heat (40°C) until ester is consumed.

-

Remove organics under vacuum.[3] Acidify aqueous residue to pH 2-3 with 1M HCl.

-

Precipitate forms. Filter and dry the white solid.

-

Step 4: Curtius Rearrangement & Salt Formation

Objective: Convert the carboxylic acid to the primary amine hydrochloride. Safety Critical: This step involves the formation of an acyl azide (explosive potential) and isocyanate (toxic). Perform in a fume hood behind a blast shield.

-

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (

-BuOH) (excess, as solvent/reactant) -

HCl (4M in dioxane)

-

-

Protocol:

-

Acyl Azide Formation: Dissolve the acid in anhydrous Toluene or

-BuOH. Add TEA. Add DPPA dropwise at 0°C. Stir at 0°C for 1h, then RT for 1h. -

Rearrangement: Heat the mixture to reflux (80-90°C). Evolution of

gas indicates rearrangement to the isocyanate.[4][5]-

If using t-BuOH: The isocyanate is trapped in situ to form the Boc-protected amine (Boc-intermediate).

-

If using Toluene: The isocyanate remains.[6] It can be hydrolyzed directly, but the Boc route is cleaner.

-

-

Boc-Deprotection: Concentrate the reaction mixture. Dissolve the crude Boc-amine in

. Add 4M HCl in dioxane (5 equiv). Stir at RT for 2-4 hours. -

Isolation: Concentrate to dryness. Triturate with

to obtain the target amine hydrochloride as a white solid.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact | Corrective Action |

| Moisture (Step 2) | < 0.1% | Quenches TMSOI ylide; Low Yield | Use fresh anhydrous DMSO; dry TMSOI under vacuum. |

| Temperature (Step 4) | > 70°C (Rearrangement) | Incomplete conversion to isocyanate | Ensure reflux is maintained until gas evolution ceases. |

| Stoichiometry (Step 2) | NaH:TMSOI (1:1 ratio) | Excess NaH can cause side reactions | Titrate NaH activity or use fresh reagent. |

| Stereochemistry | trans:cis ratio > 95:5 | Purity of final API | If cis content is high, recrystallize the Acid intermediate (Step 3) from Toluene/Heptane. |

Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent:

or -

Key Signals:

- 7.0–7.5 ppm (m, 3H, Aromatic protons).

-

2.8–3.0 ppm (m, 1H,

-

2.3–2.5 ppm (m, 1H,

-

1.1–1.4 ppm (m, 2H, Cyclopropane

-

Stereochemical Marker: The coupling constant between the two methine protons in the trans isomer is typically smaller (

Hz) compared to the cis isomer (

HPLC Method (Chiral Purity)

Since the synthesis produces a racemic trans product (mixture of 1R,2S and 1S,2R), chiral separation or resolution may be required for biological assays.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

Workflow & Safety Logic Diagram

Figure 2: Process workflow emphasizing the critical Quality Control (QC) point for stereochemistry and the safety-critical Curtius step.

References

-

Ticagrelor Intermediate Synthesis: Process for the preparation of cyclopropylamine derivatives. (2013). World Intellectual Property Organization. WO2013150530. (Describes the general TMSOI/Curtius route for difluorophenyl cyclopropanes). Link

-